molecular formula C11H12N4O B12311408 (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol

(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol

Cat. No.: B12311408
M. Wt: 216.24 g/mol
InChI Key: SPMLDYIMODAIBA-QMMMGPOBSA-N
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Description

(1S)-1-[4-Methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol is a chiral alcohol featuring a bicyclic pyrimidine scaffold. The (1S)-stereochemistry at the ethanol moiety and the substitution pattern on the pyrimidine ring differentiate it from analogs. This compound is of interest in medicinal chemistry due to pyrimidine derivatives’ roles in enzyme inhibition and nucleic acid interactions.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

(1S)-1-(4-methyl-2-pyrimidin-2-ylpyrimidin-5-yl)ethanol

InChI

InChI=1S/C11H12N4O/c1-7-9(8(2)16)6-14-11(15-7)10-12-4-3-5-13-10/h3-6,8,16H,1-2H3/t8-/m0/s1

InChI Key

SPMLDYIMODAIBA-QMMMGPOBSA-N

Isomeric SMILES

CC1=NC(=NC=C1[C@H](C)O)C2=NC=CC=N2

Canonical SMILES

CC1=NC(=NC=C1C(C)O)C2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives often involves the use of pyridine as a starting material. The preparation of (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol can be achieved through a series of reactions including condensation, cyclization, and reduction . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure featuring multiple pyrimidine rings, which are known for their biological activity. Its molecular formula is C12H14N4C_{12}H_{14}N_4, and it has a unique stereochemistry that may influence its biological interactions.

Anticancer Activity

Research indicates that compounds containing pyrimidine structures often exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit various cancer cell lines, suggesting that (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol may also possess similar activity.

A study highlighted the effectiveness of pyrimidine derivatives in targeting specific enzymes involved in cancer progression, such as protein kinases and DNA polymerases . The ability of this compound to interact with such targets could make it a candidate for further anticancer drug development.

Antimicrobial Properties

Pyrimidine derivatives are also noted for their antimicrobial activities. Research has shown that certain pyrimidine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi . The specific structure of this compound may enhance its efficacy against resistant strains of bacteria, making it a potential lead compound in antibiotic development.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies on similar compounds indicate favorable bioavailability and metabolic stability, which are essential for effective drug formulation .

The compound's solubility and absorption characteristics could be assessed through various in vitro models to predict its behavior in biological systems.

Case Study 1: Anticancer Efficacy

In a recent investigation, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer properties. Among these, a derivative closely related to this compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than 10 µM . This suggests that modifications to the pyrimidine structure can lead to enhanced anticancer activity.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial potential of pyrimidine derivatives found that compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) against various pathogens including Staphylococcus aureus and Escherichia coli . The results indicated that further exploration of this compound could yield promising antimicrobial agents.

Mechanism of Action

The mechanism of action of (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Biological Activity

The compound (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Synthesis

The synthesis of pyrimidine derivatives, including this compound, often involves multi-step reactions starting from simpler pyrimidine precursors. The methods typically include:

  • Condensation reactions to form the pyrimidine ring.
  • Substitution reactions to introduce the methyl group at the 4-position.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has shown promise in inhibiting specific kinases, which are critical in cancer progression and other diseases.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antitumor Activity : Preliminary studies have demonstrated that (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting its use in treating inflammatory diseases.
  • Antiviral Properties : Some studies suggest that it may have activity against viral infections, although further research is needed to confirm these effects.

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity with an IC50 value of approximately 25 µM. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating chronic inflammatory conditions.

Data Tables

Biological ActivityIC50 Value (µM)Reference
Antitumor25
Anti-inflammatory Cytokine InhibitionN/A
AntiviralN/A

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Relevance: The bicyclic pyrimidine scaffold may improve target engagement in kinase inhibitors or antiviral agents compared to monocyclic analogs.
  • Commercial Viability : The discontinuation of the (1R)-enantiomer suggests market prioritization of the (1S)-form, though underlying reasons (e.g., stability, efficacy) remain speculative .

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